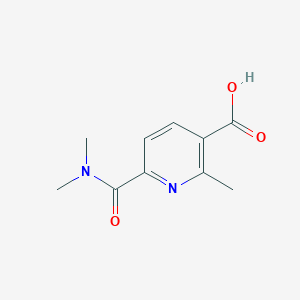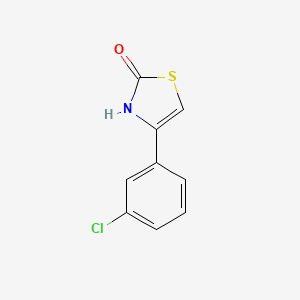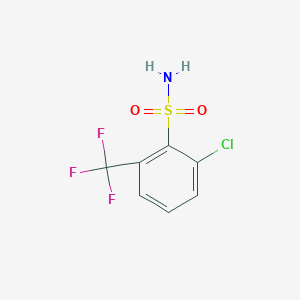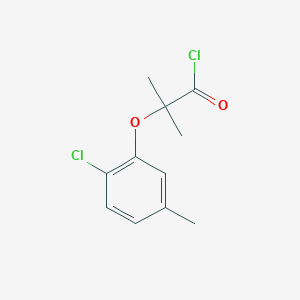
2-(2-Chloro-5-methylphenoxy)-2-methylpropanoyl chloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Synthesis and Reaction Studies
A study by Byers et al. (1981) demonstrated the intramolecular ortho-chlorination of 2-(2-Arylazophenoxy)-2-methylpropanoic acids, revealing a reaction pathway through acid chloride with selective ortho-chlorination, which is significant for azo-acids where ring B contains a free ortho-position and –M groups are absent (Byers et al., 1981).
Pharmaceutical Compound Synthesis
Shimazaki et al. (1982) described the synthesis of N-(3-mercapto-2-D-methylpropanoyl)-L-proline (Captopril), a key medication, using 3-chloro-2-D-methylpropanoyl chloride as an intermediate. This process involved treating microbiologically derived optically active 3-hydroxy-2-D-methylpropanoic acid with thionyl chloride, highlighting the role of such compounds in pharmaceutical synthesis (Shimazaki et al., 1982).
Analysis of Chemical Interactions and Reactions
Arai & Ōki (1976) prepared 2-chloro-1,3,5-trithiane and 2-chloro-1,3-dithiane by chlorination and studied their reactions with various nucleophiles. This research offers insights into the chemical behavior and reactivity of chlorinated compounds in different reaction settings (Arai & Ōki, 1976).
Development of Advanced Materials
Chang, Park, & Han (2000) investigated the synthesis of poly(4-methylphenoxyphosphazene)-graft-poly(2-methyl-2-oxazoline) copolymers and their micelle formation in water. This study demonstrates the application of chlorinated compounds in the development of new materials with potential uses in drug delivery systems (Chang, Park, & Han, 2000).
Environmental and Analytical Chemistry Applications
Flores et al. (2006) discussed the electrochemical combustion of herbicide mecoprop, which contains a chloro-methylphenoxy group. This study contributes to understanding the environmental impact and degradation pathways of such chemicals (Flores et al., 2006).
Propriétés
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O2/c1-7-4-5-8(12)9(6-7)15-11(2,3)10(13)14/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTPHXAMHADSST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)(C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




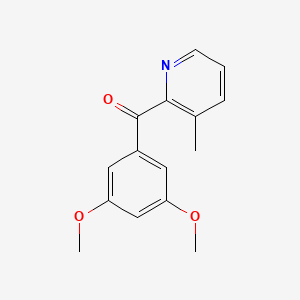


![9-Methyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B1454227.png)
![Tert-butyl 4-[(1,3-benzothiazol-2-ylsulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B1454228.png)
![3'-Chloro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1454229.png)
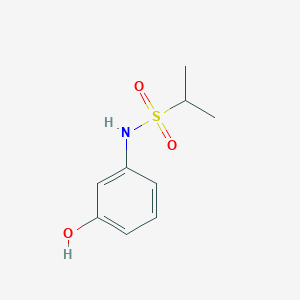
![Diethyl[2-(piperidin-4-yloxy)ethyl]amine](/img/structure/B1454233.png)

